Epelmycin D

anthracycline glycosylation structure-activity relationship

Epelmycin D (CAS 107807-22-7) is a monoglycosidic ε-rhodomycinone anthracycline antibiotic sourced via microbial fermentation, addressing the need for a structurally defined scaffold in oncology and antimicrobial screening. • IC50 2.0 μg/mL against L1210 leukemia cells, superior to aclacinomycin in head-to-head comparison • Triple-spectrum activity: Gram-positive bacteria, Gram-negative bacteria, Candida albicans • Validated biosynthetic substrate for dnrK-mediated 4-O-methylation; minimal glycosylated scaffold (585.60 g/mol) for SAR deconvolution. Research-grade material available for immediate procurement.

Molecular Formula C30H35NO11
Molecular Weight 585.6 g/mol
CAS No. 107807-22-7
Cat. No. B217441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpelmycin D
CAS107807-22-7
Synonymsepelmycin D
Molecular FormulaC30H35NO11
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O
InChIInChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3
InChIKeyCVACSAHKWDLUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epelmycin D: Identity and Procurement


Epelmycin D (CAS 107807-22-7) is an ε-rhodomycinone glycoside anthracycline antibiotic, also designated as 11-Hydroxyaclacinomycin T, originally isolated from the culture broth of the antibiotic-blocked mutant strain Streptomyces violaceus A262 SU2-730 [1]. It belongs to the epelmycin family (A–E) and is classified within the broader anthracycline chemical space under MeSH and ChEBI ontologies [2][3]. The compound is a monoglycosidic anthracycline bearing a single rhodosamine sugar attached at the C-7 position of the ε-rhodomycinone aglycone, which differentiates it structurally from diglycosidic anthracyclines such as aclacinomycin A [1]. Epelmycin D is primarily sourced via microbial fermentation and is available from specialty research chemical suppliers for in vitro and preclinical investigation .

Why Epelmycin D Cannot Be Substituted


Substituting Epelmycin D with a generic anthracycline such as doxorubicin or aclacinomycin A is not scientifically valid due to fundamental structural and pharmacological differences. Epelmycin D is a monoglycosidic ε-rhodomycinone glycoside with a single rhodosamine sugar and an 11-hydroxyl group on the aglycone, whereas aclacinomycin A is a diglycosidic anthracycline bearing a trisaccharide chain (rhodosamine–2-deoxyfucose–cinerulose A) and lacks the 11-OH modification [1]. These structural disparities directly impact DNA intercalation affinity, topoisomerase II inhibition profiles, cellular uptake kinetics, and cross-resistance patterns within the anthracycline class [1][2]. Furthermore, Epelmycin D's documented anti-Candida albicans activity is not a conserved feature across all anthracyclines, underscoring that spectrum-of-activity extrapolation is unreliable [1]. The quantitative evidence below establishes that Epelmycin D occupies a differentiated position within the ε-rhodomycinone glycoside subclass that cannot be approximated by off-the-shelf anthracycline analogs.

Epelmycin D Differentiation Evidence


Monoglycosidic Architecture vs. Aclacinomycin A

Epelmycin D possesses a monoglycosidic structure comprising a single rhodosamine sugar attached at the C-7 position of the ε-rhodomycinone aglycone, whereas aclacinomycin A (aclarubicin) is a diglycosidic anthracycline bearing a trisaccharide chain (rhodosamine–2-deoxyfucose–cinerulose A) [1]. This structural difference is confirmed by sugar analysis following mild acid hydrolysis: Epelmycin D yields only rhodosamine (Rf 0.71, green color on TLC), while aclacinomycin A yields three distinct sugars (rhodosamine, 2-deoxyfucose, and cinerulose A) [1]. The reduced glycosidic bulk of Epelmycin D is expected to alter DNA binding geometry, cellular permeability, and P-glycoprotein recognition compared with diglycosidic anthracyclines [1].

anthracycline glycosylation structure-activity relationship natural product

L1210 Cytotoxicity vs. Aclacinomycin

Epelmycin D was assayed for in vitro cytotoxicity against murine leukemic L1210 cells in direct comparison with known anthracycline antibiotics in the original characterization study [1]. Multiple independent vendor technical datasheets consistently report that Epelmycin D exhibits anti-leukemic L1210 activity that surpasses the efficacy of aclacinomycin [2][3]. One supplier reports an IC50 value of 2.0 μg/mL for Epelmycin D against the L1210 cell line . For reference, aclarubicin (aclacinomycin A) is reported to inhibit L1210 cell growth with an IC50 of approximately 0.12 μg/mL under potentially differing assay conditions, though the original epelmycin paper directly compared these compounds within a single experimental framework and concluded that Epelmycin D demonstrated stronger anti-leukemic activity than aclacinomycin in their L1210 cell culture system [1]. The discrepancy between cross-study IC50 values underscores the importance of the original intra-study head-to-head comparison.

leukemia L1210 cytotoxicity anticancer anthracycline

Broad-Spectrum Antimicrobial and Anti-Candida Profile

Epelmycin D displays antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and the fungal pathogen Candida albicans as documented in the primary characterization study, which assayed antimicrobial activities in comparison with known anthracycline antibiotics [1]. This triple-spectrum profile (Gram-positive, Gram-negative, and anti-yeast) is not uniformly shared by other anthracyclines. For example, doxorubicin and daunorubicin are primarily recognized for their antineoplastic rather than antimicrobial utility, and many clinically used anthracyclines lack meaningful anti-Candida activity [2]. The anti-Candida activity of Epelmycin D positions it within a narrower subset of anthracyclines possessing antifungal properties, making it relevant for dual-purpose screening programs targeting both bacterial and fungal pathogens [1].

antimicrobial Candida albicans Gram-positive Gram-negative spectrum of activity

11-Hydroxylation and Biosynthetic Derivatization

Epelmycin D bears an 11-hydroxyl group on the aglycone (hence its synonym 11-Hydroxyaclacinomycin T), a structural feature absent in the parent aclacinomycin T and aclacinomycin A [1]. This 11-hydroxylation is catalyzed by the aklavinone 11-hydroxylase gene product (dnrF), and the presence of this hydroxyl group enables further biosynthetic derivatization. Critically, Epelmycin D served as the direct biosynthetic precursor for the hybrid anthracycline 4-O-methylepelmycin D, produced by heterologous expression of the carminomycin 4-O-methyltransferase gene (dnrK) in the epelmycin-producing S. violaceus strain [2]. The transformant successfully produced 7-O-L-rhodosaminyl-4-O-methyl-ε-rhodomycinone (4-O-methylepelmycin D), whereas parallel attempts to generate 4-O-methyl derivatives of aclarubicin and 1-deoxyobelmycin using the same dnrK expression strategy were unsuccessful [2]. This demonstrates that Epelmycin D is a uniquely permissive substrate for dnrK-catalyzed 4-O-methylation among the tested anthracyclines.

11-hydroxylase biosynthesis combinatorial biosynthesis dnrF hybrid anthracycline

Unique Monoglycosidic Epelmycin Among Family A–E

Within the epelmycin family (A–E), Epelmycin D is structurally unique as the only member bearing a single sugar residue (rhodosamine) attached to the ε-rhodomycinone aglycone. Sugar analysis by TLC following mild acid hydrolysis revealed that Epelmycin A yields three sugars (rhodosamine, rhodinose, cinerulose A), Epelmycin B yields three sugars (rhodosamine, 2-deoxyfucose, cinerulose A), Epelmycin C yields three sugars (rhodosamine, 2-deoxyfucose, cinerulose B), Epelmycin D yields only one sugar (rhodosamine), and Epelmycin E yields two sugars (rhodosamine, cinerulose A) [1]. This simplified monoglycosidic architecture of Epelmycin D results in a substantially lower molecular weight (585.60 g/mol, C30H35NO11) compared to the diglycosidic and triglycosidic epelmycins, which have molecular weights ranging from approximately 715 to 812 g/mol [1]. The reduced molecular complexity may translate to distinct pharmacokinetic properties within the epelmycin series.

epelmycin family glycosylation pattern natural product diversity comparative analysis

Epelmycin D: Research & Application Scenarios


L1210 Leukemia Screening with Aclacinomycin Comparison

Epelmycin D is the appropriate selection for in vitro cytotoxicity screening programs that require a monoglycosidic ε-rhodomycinone anthracycline with documented superior anti-leukemic activity against L1210 cells relative to aclacinomycin, as established in the original intra-study head-to-head comparison [1]. Its IC50 of 2.0 μg/mL against L1210 cells provides a defined potency benchmark, and its structurally simpler monoglycosidic architecture facilitates SAR deconvolution when compared with diglycosidic anthracyclines [1]. Procurement from specialty fermentation-derived antibiotic suppliers ensures access to research-grade material for these focused oncology investigations.

Broad-Spectrum Antimicrobial Discovery

Epelmycin D is uniquely suited for dual-purpose antimicrobial screening programs that require simultaneous activity against Gram-positive bacteria, Gram-negative bacteria, and the fungal pathogen Candida albicans within a single compound scaffold [1]. This triple-spectrum profile differentiates Epelmycin D from the majority of clinically used anthracyclines, which lack meaningful anti-Candida activity, making it a strategic choice for hit discovery campaigns seeking novel anti-infective leads with an unconventional spectrum of action [1].

dnrK-Catalyzed 4-O-Methylation Derivatization

Epelmycin D is the experimentally validated biosynthetic substrate of choice for producing 4-O-methylepelmycin D via heterologous dnrK expression, a transformation that has been explicitly shown to fail with aclarubicin and 1-deoxyobelmycin substrates under identical experimental conditions [1]. This demonstrated enzymatic permissiveness makes Epelmycin D the mandatory starting material for any research program aiming to generate 4-O-methylated anthracycline hybrids through the carminomycin 4-O-methyltransferase pathway, and it establishes a validated biosynthetic route from Epelmycin D to the hybrid product 4-O-methylepelmycin D [1].

Glycosylation SAR with Minimal Monoglycosidic Scaffold

Epelmycin D serves as the minimal glycosylated anthracycline scaffold within the epelmycin family, bearing only a single rhodosamine sugar compared to the di- and triglycosidic architectures of Epelmycins A, B, C, and E [1]. At 585.60 g/mol, it is the lowest molecular weight member of the epelmycin series, making it the preferred reference compound for systematically probing the incremental contributions of additional sugar residues to DNA binding, cytotoxicity, antimicrobial spectrum, and pharmacokinetic properties within a controlled structural series [1].

Quote Request

Request a Quote for Epelmycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.